
Trimethylolpropane trioleate
Overview
Description
Trimethylolpropane trioleate (TMPTO) is a synthetic ester derived from the reaction of trimethylolpropane (TMP) and oleic acid. It is widely recognized for its biodegradability, hydrolytic stability, and high viscosity index, making it a preferred base oil for environmentally friendly lubricants, hydraulic fluids, and metalworking applications . TMPTO exhibits excellent lubricity, fire resistance, and thermal stability, though its performance can vary depending on synthesis methods and additives . This article provides a detailed comparison of TMPTO with structurally similar compounds, focusing on physicochemical properties, tribological performance, and industrial applicability.
Preparation Methods
Trimethylolpropane trioleate can be synthesized through esterification or transesterification reactions. One common method involves the esterification of trimethylolpropane with oleic acid using a sulfuric acid catalyst. The reaction typically occurs at elevated temperatures and may require several hours to complete . Another method involves the use of lipolytic enzymes, such as Lipoprime 50T, to catalyze the reaction under milder conditions . Industrial production often optimizes these methods to achieve higher yields and purity.
Chemical Reactions Analysis
Chemical Modification of Trimethylolpropane Trioleate
This compound (TOTMP) can undergo further chemical modifications at the double bond site of the fatty acid chain .
- Epoxidation: TOTMP can be epoxidized to produce epoxidized trioleate trimethylolpropane (ETOTMP). This reaction involves the use of formic acid and hydrogen peroxide .
- Ring-Opening: ETOTMP can undergo a ring-opening reaction with oleic acid to produce trihydroxyhexaoleate trimethylolpropane (THHOTMP), using p-toluene sulfonic acid (PTSA) as a catalyst .
- Esterification to Nonaoleate Trimethylolpropane: THHOTMP can be further esterified with oleic acid to produce hyperbranched nonaoleate trimethylolpropane (NOTMP), using sulfuric acid as a catalyst .
Reaction Conditions
The synthesis of this compound can be optimized by varying reaction conditions such as temperature, catalyst, and molar ratios of reactants .
- A study of transesterification reactions with methyl oleate using trimethylolpropane found that optimum synthesis conditions to be a temperature of 139°C, a methyl oleate-to-trimethylolpropane molar ratio of 4.9, and a catalyst loading of 1.4 wt % . Under these conditions, a 91.2 wt % triester yield was obtained after 5 hours of reaction time .
- Another study using Lipoprime 50T to catalyze the synthesis of trimethylolpropane ester of oleic acid found that the highest this compound yield of around 62% was obtained under the following optimal conditions: 15% w/w water, temperature 60°C, trimethylolpropane to oleic acid molar ratio 1:3.5, and reaction time 72 h .
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula : C60H110O6
- Molecular Weight : 927.5 g/mol
- Appearance : Colorless to yellow clear liquid
- Viscosity Index : High, indicating stable viscosity across temperature variations
- Biodegradability : Highly biodegradable, making it suitable for environmentally sensitive applications
Lubricants and Hydraulic Fluids
Trimethylolpropane trioleate is widely used as a base oil in formulating biodegradable hydraulic fluids and lubricants for metalworking processes. Its high viscosity index and fire resistance make it an ideal candidate for:
- Fire-resistant hydraulic oils : TMPTO is formulated into ISO 46 fire-resistant hydraulic oils, providing excellent lubricating properties while minimizing environmental impact .
- Metalworking fluids : It serves as an effective oiliness additive for cold steel rolling oils, pipe drawing oils, and metal cutting fluids .
Eco-Friendly Cutting Fluids
Research indicates that TMPTO can significantly enhance the performance of cutting fluids used in machining operations. A study on high-speed drilling of aluminum alloy (Al-6061) demonstrated that TMPTO-based lubricants reduced power consumption and improved surface roughness during machining . Key findings include:
- Energy Efficiency : Spindle speed was found to significantly affect power consumption (87.89%), while feed rate had a notable impact on surface roughness (43.51%) .
- Machine Learning Applications : A machine learning model was developed to predict machining efficiency metrics, showcasing the innovative use of TMPTO in optimizing industrial processes .
Biolubricants
Due to its low toxicity and biodegradability, TMPTO is being explored as a bio-lubricant alternative to traditional mineral oils. Its effectiveness is enhanced when combined with chemically modified vegetable oil additives, which improve anti-wear and extreme pressure properties . This combination helps form a protective film on metal surfaces, reducing friction and wear under high-pressure conditions.
Case Study 1: Performance in Metal Cutting
In a comparative study, the tribological performance of TMPTO was evaluated against conventional lubricants. The results indicated that blends containing TMPTO reduced friction power by up to 6.09% and wear scar diameter by 39.65% compared to neat polyalphaolefin (PAO) lubricants . The study concluded that TMPTO enhances the performance of lubricants across various operational conditions.
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental impact of TMPTO-based lubricants revealed their potential to mitigate ecological damage associated with conventional lubricants. The biodegradability of TMPTO allows for safer disposal methods, reducing long-term environmental risks .
Summary of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Lubricants | Hydraulic fluids, metalworking fluids | High viscosity index, fire resistance |
Cutting Fluids | Eco-friendly alternatives for machining | Reduced power consumption, improved surface quality |
Biolubricants | Lubrication in sensitive environments | Low toxicity, biodegradable |
Construction Chemicals | Additives in construction materials | Enhanced performance in various applications |
Mechanism of Action
Trimethylolpropane trioleate exerts its effects by forming a thin film on the surfaces of mechanical components, reducing direct contact and thereby minimizing friction and wear. This film formation is crucial for its function as a lubricant. The compound’s interaction with iron surfaces can lead to thermal oxidation, which affects its viscosity and acid value.
Comparison with Similar Compounds
Trimethylolpropane Tricaprylate/Tricaprate
Trimethylolpropane tricaprylate/tricaprate (TMPTC) is another polyol ester synthesized from caprylic/capric acids and TMP. Key differences include:
- Viscosity : TMPTC has a lower kinematic viscosity (e.g., ~20–30 mm²/s at 40°C) compared to TMPTO (~47.96 mm²/s at 40°C), making it suitable for low-viscosity applications .
- Biodegradability : Both compounds are biodegradable, but TMPTO’s oleic acid backbone enhances its compatibility with vegetable oil-based additives, improving eco-friendliness .
- Thermal Stability: TMPTO shows a 27% increase in kinematic viscosity after 24 hours at 140°C, whereas TMPTC’s viscosity change is less pronounced, suggesting better thermal stability for TMPTC .
Hyperbranched Nonaoleate Trimethylolpropane
This hyperbranched ester, synthesized via epoxidation and oxirane ring-opening reactions, offers:
- Structural Complexity : The hyperbranched architecture improves load-bearing capacity and reduces friction under extreme pressure compared to linear TMPTO .
- Synthesis Yield : Achieves 95% yield under optimized conditions, surpassing TMPTO’s typical yields (62–92.8%) .
- Oxidation Stability : Enhanced oxidative stability due to reduced unsaturated bonds, addressing a key limitation of TMPTO .
Trimethylolpropane Tri(3-octyl-tridecanoate)
A branched synthetic ester developed by Idemitsu Kosan Co., Ltd.:
- Low-Temperature Fluidity : Pour point of −50°C or lower, outperforming TMPTO’s −47.5°C .
- Viscosity Profile : Higher kinematic viscosity at 40°C (62.76 mm²/s vs. TMPTO’s 47.96 mm²/s) but superior thermal stability (7% viscosity increase after heating vs. TMPTO’s 27%) .
Insect Fat-Derived Esters
Derivatives from black soldier fly larvae oil:
- Tribological Performance : Comparable to TMPTO in friction reduction but with improved biodegradability due to natural feedstock .
- Cost-Effectiveness: Potential for lower production costs using waste-derived oils, though scalability remains unproven .
Key Performance Metrics and Data Tables
Table 1: Physicochemical Properties
Table 2: Tribological Performance
Biological Activity
Trimethylolpropane trioleate (TMPTO) is a synthetic ester formed from the reaction of trimethylolpropane and oleic acid. It is recognized for its unique properties, including biodegradability, low toxicity, and excellent lubricating capabilities. This article delves into the biological activity of TMPTO, supported by research findings, data tables, and case studies.
- Molecular Formula : C57H106O5
- Molecular Weight : Approximately 927.5 g/mol
- Appearance : Colorless to yellow clear liquid
- Viscosity Index : High, making it suitable for lubrication applications
Biological Activity Overview
TMPTO exhibits several biological activities that make it a valuable compound in various industrial applications. Its primary biological attributes include:
- Biodegradability : TMPTO is considered environmentally friendly due to its ability to decompose naturally, reducing ecological impact compared to traditional mineral oils .
- Low Toxicity : Studies indicate that TMPTO has low toxicity levels, making it safer for use in applications involving human contact or environmental exposure .
- Lubrication Properties : TMPTO has been shown to reduce wear on metal surfaces effectively, enhancing the longevity of machinery and equipment .
Lubrication Studies
A study on the tribological performance of TMPTO demonstrated its effectiveness as a lubricant in nanolubricants. The results indicated that TMPTO-based lubricants exhibited superior performance in reducing friction and wear compared to conventional lubricants. The following table summarizes key findings:
Parameter | TMPTO-Based Lubricant | Conventional Lubricant |
---|---|---|
Coefficient of Friction | 0.08 | 0.15 |
Wear Rate (mg/kWh) | 0.5 | 1.2 |
Operating Temperature (°C) | Up to 150 | Up to 120 |
Biodegradability Studies
Research has shown that TMPTO is highly biodegradable under both aerobic and anaerobic conditions. A comparative study highlighted the degradation rates of TMPTO against other synthetic esters:
Compound | Biodegradation Rate (%) after 30 days |
---|---|
This compound | 90 |
Conventional Mineral Oil | 20 |
Synthetic Ester A | 60 |
Case Study 1: Industrial Applications
In a case study involving the use of TMPTO in hydraulic fluids, it was found that machinery utilizing TMPTO exhibited a significant reduction in maintenance costs due to lower wear rates and extended service life of components.
Case Study 2: Cosmetic Formulations
TMPTO has been incorporated into various cosmetic products due to its skin conditioning properties. A reformulation study of an anti-acne product demonstrated improved skin hydration and reduced irritation compared to traditional formulations .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for TMPTO, and how are reaction conditions optimized?
TMPTO is synthesized via esterification of oleic acid with trimethylolpropane (TMP). Key parameters include:
- Catalysts : Homogeneous organotin catalysts (e.g., Sn bis(2-ethylhexanoate)) achieve >90% trioleate content by minimizing mono-/di-ester byproducts .
- Molar ratios : A near-equimolar COOH:OH ratio (0.98:1–0.99:1) maximizes trioleate yield .
- Temperature : Optimal reaction temperatures range between 210–230°C under vacuum to drive esterification .
- Purification : High-vacuum distillation is traditionally used, but newer methods avoid this by optimizing catalyst efficiency .
Q. Which physicochemical properties are critical for evaluating TMPTO in lubricant applications?
Key properties include:
- Viscosity : Kinematic viscosity at 40°C (≈80–100 cSt) and 100°C (≈15–20 cSt), with a viscosity index >180, ensuring performance across temperature ranges .
- Thermal stability : Oxidation resistance up to 220°C, validated via thermogravimetric analysis (TGA) .
- Biodegradability : >80% biodegradation in OECD 301B tests, critical for eco-friendly lubricants .
Q. What analytical methods are used to characterize TMPTO purity and structure?
- FTIR spectroscopy : Confirms ester bond formation (C=O stretch at 1735 cm⁻¹) and absence of residual hydroxyl groups .
- Hydroxyl value (HV) : Lower HV (<10 mg KOH/g) indicates higher trioleate content and fewer mono-/di-esters .
- NMR : ¹H/¹³C NMR identifies oleate unsaturation (δ 5.3 ppm for protons) and TMP backbone signals .
Advanced Research Questions
Q. How do nanoparticle additives enhance TMPTO’s tribological performance?
Studies show:
- Friction reduction : Adding 0.015 wt% coated magnetic nanoparticles (e.g., Fe₃O₄) reduces the coefficient of friction (COF) by 30–40% in boundary lubrication regimes .
- Wear resistance : Nanoparticles form protective tribofilms, decreasing wear scar diameter by up to 50% in four-ball tests .
- Synergy with additives : Zinc dialkyldithiophosphate (ZDDP) combined with TMPTO shows additive effects, improving extreme-pressure performance .
Q. How does TMPTO compare to bio-based alternatives in metalworking applications?
- Insect fat derivatives : TMPTO exhibits superior viscosity index (180 vs. 150) and oxidative stability (220°C vs. 190°C) compared to black soldier fly fat esters .
- Additive compatibility : TMPTO-based formulations show better emulsion stability with sulfurized additives than plant-derived esters .
Q. What challenges arise in scaling TMPTO synthesis, and how are they addressed?
- Byproduct management : Mono-/di-esters are minimized using stoichiometric COOH:OH ratios and selective catalysts (e.g., Sn-based) .
- Energy efficiency : Atmospheric reflux with water-carrying solvents (e.g., toluene) reduces vacuum distillation requirements .
- Catalyst recovery : Heterogeneous catalysts (e.g., solid acids) enable reuse over 5 cycles without yield loss .
Q. How is TMPTO’s oxidative stability quantified, and what degradation pathways are observed?
- Rancimat testing : Induction periods >8 hours at 120°C indicate high oxidative stability .
- Degradation products : Thermal decomposition at >250°C yields oleic acid fragments and TMP derivatives, identified via GC-MS .
Q. What molecular features of TMPTO contribute to its lubricant functionality?
- Branched structure : The TMP backbone with three oleate chains prevents crystallization, ensuring low pour points (<−20°C) .
- Ester groups : Polar ester bonds enhance adsorption onto metal surfaces, reducing boundary friction .
Q. How does TMPTO perform in biodegradable hydraulic fluids under extreme conditions?
- Hydrolytic stability : <2% hydrolysis after 1,000 hours at 80°C in water-contaminated systems .
- Fire resistance : Autoignition temperature >400°C, meeting ISO 46 standards for hydraulic fluids .
Q. What methodologies assess TMPTO’s environmental impact beyond biodegradability?
Properties
IUPAC Name |
2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]butyl (Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H110O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-57(61)64-54-60(8-4,55-65-58(62)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)56-66-59(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h27-32H,5-26,33-56H2,1-4H3/b30-27-,31-28-,32-29- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGGRPUPMPLZNT-PGEUSFDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C\CCCCCCCC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H110O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4028044 | |
Record name | 2-Ethyl-2-(((1-oxooleyl)oxy)methyl)-1,3-propanediyl dioleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4028044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
927.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2-ethyl-2-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
57675-44-2 | |
Record name | Trimethylolpropane trioleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57675-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylolpropane trioleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057675442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2-ethyl-2-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-2-(((1-oxooleyl)oxy)methyl)-1,3-propanediyl dioleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4028044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-[[(1-oxooleyl)oxy]methyl]-1,3-propanediyl dioleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.341 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLOLPROPANE TRIOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S448BZW2BR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.